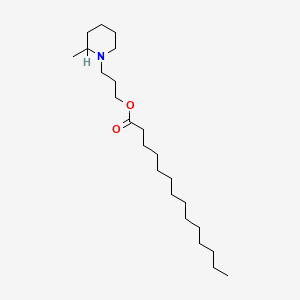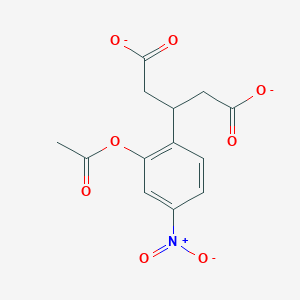![molecular formula C9H10N2O B13961336 4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
4-methoxy-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are integral to many pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and high-temperature conditions to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4-Methoxy-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxy-1H-benzo[d]imidazole: Lacks the methyl group, affecting its biological activity.
4-Methoxy-2-methyl-1H-benzo[d]imidazole: Has a methyl group at the 2-position, leading to different reactivity.
Uniqueness: 4-Methoxy-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-9-7(11)4-3-5-8(9)12-2/h3-6H,1-2H3 |
InChI Key |
YYNIGVYJLKIITB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
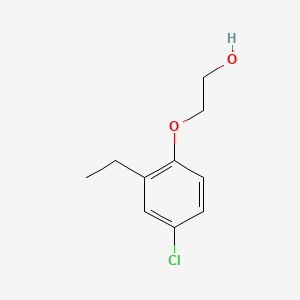
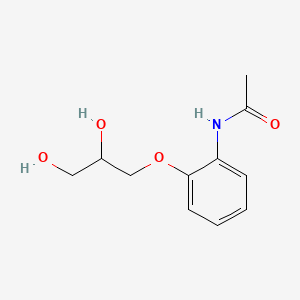
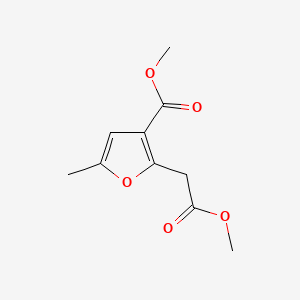
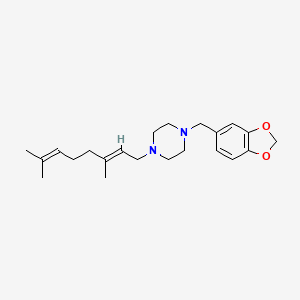
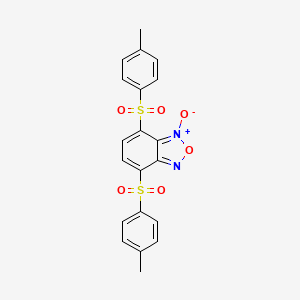
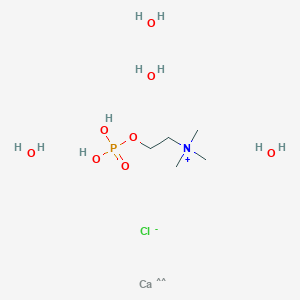

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
